molecular formula C16H21N7 B6453713 2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2548977-31-5

2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6453713
CAS No.: 2548977-31-5
M. Wt: 311.39 g/mol
InChI Key: YOTJVOWUHNOTJD-UHFFFAOYSA-N
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Description

2-[4-(Pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a pyrazine-linked piperazine moiety and at position 4 with a pyrrolidine group. This structure combines nitrogen-rich rings (pyrimidine, piperazine, pyrazine, and pyrrolidine), which are pharmacologically relevant due to their ability to engage in hydrogen bonding and π-π interactions, often critical for biological activity. The compound’s predicted physicochemical properties (e.g., molar mass ~319.36 g/mol, pKa ~9.5–10.5) can be inferred from structurally related molecules in the evidence .

Properties

IUPAC Name

2-(4-pyrazin-2-ylpiperazin-1-yl)-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7/c1-2-8-21(7-1)14-3-4-19-16(20-14)23-11-9-22(10-12-23)15-13-17-5-6-18-15/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTJVOWUHNOTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Pyrazine: The pyrazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with pyrazine in the presence of a base such as potassium carbonate.

    Piperazine and Pyrrolidine Introduction: The final step involves the coupling of the intermediate with piperazine and pyrrolidine under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing any nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially if halogenated derivatives are used as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), palladium catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research. It is investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria. Additionally, its structure suggests potential activity as a central nervous system (CNS) agent, making it a candidate for the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the synthesis of polymers and other advanced materials is also being explored.

Mechanism of Action

The mechanism of action of 2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine and related pyrimidine derivatives:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Key Features
Target compound C₁₇H₂₁N₉ ~319.36 2: Pyrazinylpiperazine; 4: Pyrrolidine 9.5–10.5* High nitrogen content; potential for kinase/receptor binding due to dual heterocycles.
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine C₁₂H₁₉N₅ 233.31 4: Piperazine; 2: Pyrrolidine 9.79 Simpler structure; lacks pyrazine, reducing steric hindrance.
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine C₁₃H₂₁N₅ 247.34 2: Methyl; 4: Piperazine; 6: Pyrrolidine 10.06 Additional methyl group enhances lipophilicity; substituent positioning alters binding.
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine C₉H₁₀F₃N₅ 245.21 2: Piperazine; 4: Trifluoromethyl ~7–8 (CF₃ effect) Electron-withdrawing CF₃ group modifies electronic profile and metabolic stability.
3-(Piperidin-1-yl)propan-1-ol-linked pyrimidines Variable ~300–350 Propoxyphenyl-piperidine/pyrrolidine side chains ~8–9 Bulky side chains improve solubility but may reduce membrane permeability.

Key Structural and Functional Insights:

Pyrazine vs.

Substituent Positioning : Moving the pyrrolidine group from position 2 to 6 (as in ) alters the spatial orientation of the molecule, which could impact interactions with target proteins.

Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability but reduces basicity compared to pyrrolidine or piperazine substituents.

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